molecular formula C9H13NO B13138120 4-Ethyl-2-methoxyaniline

4-Ethyl-2-methoxyaniline

Cat. No.: B13138120
M. Wt: 151.21 g/mol
InChI Key: QOJCZWOJDIZTIK-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxyaniline (C₉H₁₃NO, molecular weight 151.21 g/mol) is a substituted aniline derivative featuring an ethyl group at the para position and a methoxy group at the ortho position relative to the amine functional group. Its structure is characterized by distinct electronic and steric effects imparted by these substituents, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-ethyl-2-methoxyaniline

InChI

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3,10H2,1-2H3

InChI Key

QOJCZWOJDIZTIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxyaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The ethyl group in this compound increases lipophilicity, enhancing solubility in organic solvents compared to unsubstituted anilines .
  • Methoxy groups at ortho positions (as in 2-methoxyaniline) introduce steric hindrance, slowing reactions like diazotization, whereas para-substituted analogs (e.g., 4-methoxyaniline) exhibit faster kinetics .
  • Chloro and acetyl groups in the compound deactivate the aromatic ring, contrasting sharply with the electron-rich nature of this compound .

Insights :

  • The 51% yield for this compound reflects challenges in lignin depolymerization and functional group retention .
  • Higher yields in (83%) highlight the efficiency of Pd/C hydrogenation for complex amine synthesis .

Reactivity in Cross-Coupling Reactions

  • This compound undergoes palladium-catalyzed direct arylation to form carbazoles, a reaction less feasible with electron-deficient analogs like the chloro-acetyl derivative .
  • Steric effects : Ortho-methoxy substitution in 2-methoxyaniline impedes coupling reactions compared to the para-substituted this compound .

Pharmaceutical Relevance

  • This compound is critical for synthesizing murrayafoline A , an antitumor carbazole alkaloid .
  • In contrast, 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone () may serve as an intermediate for antibiotics or kinase inhibitors due to its electrophilic chloro group .

Stability and Spectroscopic Differentiation

  • Stability : The electron-donating ethyl and methoxy groups in this compound enhance stability against oxidation compared to electron-poor analogs .
  • ¹H NMR Differentiation : The aromatic proton at δ 6.64 in this compound contrasts with δ 7.2–7.5 in 4-methoxyaniline (para-substitution) and δ 6.8–7.0 in 2-methoxyaniline (ortho-substitution).

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